3,3-Diethylpentanenitrile
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Overview
Description
3,3-Diethylpentanenitrile: is an organic compound with the molecular formula C9H17N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles, including 3,3-Diethylpentanenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group.
From Amides: Another method involves dehydrating amides using phosphorus (V) oxide. This reaction removes water from the amide group, resulting in the formation of a nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods:
- Industrial production of nitriles often involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines.
Substitution: Nitriles can participate in substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reduction using lithium aluminum hydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
Chemistry:
- 3,3-Diethylpentanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology and Medicine:
- Nitriles, in general, have been studied for their potential biological activities, including antimicrobial and anticancer properties. specific applications of this compound in biology and medicine are still under research.
Industry:
- This compound can be used in the production of polymers and other materials. Nitriles are known for their stability and resistance to various chemical conditions, making them valuable in industrial applications .
Mechanism of Action
The mechanism of action of 3,3-Diethylpentanenitrile involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the cyano group can act as a nucleophile, participating in various substitution and addition reactions. The exact pathways and targets can vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
- 3,3-Dimethylpentanenitrile
- 3,3-Diethylhexanenitrile
- 3,3-Diethylbutanenitrile
Comparison:
- 3,3-Diethylpentanenitrile is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Compared to other nitriles, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity with various reagents .
Properties
IUPAC Name |
3,3-diethylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-4-9(5-2,6-3)7-8-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRWQXZXKBCCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557213 |
Source
|
Record name | 3,3-Diethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-26-1 |
Source
|
Record name | 3,3-Diethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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